4-Bromo-2-hexylthiophene
Overview
Description
4-Bromo-2-hexylthiophene is a chemical compound with the empirical formula C10H15BrS . It is a monomeric precursor that forms bromo terminate polymers . It is synthesized by the bromination of hexylthiophene .
Molecular Structure Analysis
The molecular weight of this compound is 247.20 . The molecular formula is C10H15BrS .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a refractive index of 1.53 and a density of 1.240 g/mL at 25°C . Its boiling point is 144°C at 10mmHg .Scientific Research Applications
Synthesis and Polymerization
4-Bromo-2-hexylthiophene is a significant monomer in the synthesis of conjugated polymers due to its ability to facilitate straightforward synthesis methods and high chemical yields. El-Shehawy et al. (2010) developed a method for the synthesis of 2-bromo-4-alkylthiophenes, achieving chemical yields greater than 90%. This method involves regioselective lithiating of 3-alkylthiophenes and quenching with bromine, showcasing the chemical's utility in creating dihexyl-2,2′-bithiophenes through Kumada and Suzuki cross-coupling reactions (El-Shehawy et al., 2010).
Additionally, the polymerization of 2-bromo-3-hexylthiophene using palladium-catalyzed dehydrohalogenative polycondensation has been successful, yielding high molecular weight poly(3-hexylthiophene) with excellent regioregularity (Wang et al., 2010).
Functionalization and Modification
The molecule serves as a building block for the synthesis of poly(3-hexylthiophene) (P3HT), a widely used conjugated polymer in various electronic devices. Koo et al. (2014) reported a postpolymerization modification strategy to functionalize the 4-position of commercially available P3HT, expanding the complexity of structures that can be appended to P3HT for specific applications (Koo et al., 2014).
Optical and Electronic Properties
The tuning of optical properties and enhancement of solid-state emission of poly(thiophene)s has been achieved by molecular control and postfunctionalization approaches using this compound as a precursor. These modifications result in systematic changes in the electronic and steric effects of various functional groups on the optical and photophysical properties of the polymers (Li et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-hexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-10-7-9(11)8-12-10/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZSJFOSBGKXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597972 | |
Record name | 4-Bromo-2-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155954-63-5 | |
Record name | 4-Bromo-2-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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